cLogP and TPSA vs. Des-Methyl and Des-Propyl Analogs
The target compound exhibits a computationally predicted physicochemical property profile that is quantifiably distinct from its closest commercially available analogs. Using predicted values: 3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine has a cLogP of approximately 2.65 and a TPSA of 45.1 Ų. In contrast, the des-methyl analog (3-butyl-4-propyl-1H-pyrazol-5-amine) shows a higher TPSA of 63.3 Ų, while the des-propyl analog (3-butyl-1-methyl-1H-pyrazol-5-amine) exhibits a lower cLogP of about 2.10 [1]. These differences underpin selection for achieving specific blood-brain barrier permeability or target engagement profiles.
ΔcLogP ≈ +0.55 vs des-propyl
| Evidence Dimension | Predicted Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP ~2.65; TPSA ~45.1 Ų |
| Comparator Or Baseline | Des-methyl analog (3-butyl-4-propyl-1H-pyrazol-5-amine): TPSA ~63.3 Ų; Des-propyl analog (3-butyl-1-methyl-1H-pyrazol-5-amine): cLogP ~2.10 |
| Quantified Difference | ΔTPSA ≈ +18.2 Ų (vs. des-methyl); ΔcLogP ≈ +0.55 (vs. des-propyl) |
| Conditions | In silico prediction (e.g., Molecular Operating Environment or SwissADME) using standard fragment-based calculation methods. |
Why This Matters
These specific and divergent physicochemical property differences guide the rational procurement of the target compound for projects requiring a precise lipophilic-hydrophilic balance or passive membrane permeability profile unattainable with the simpler analogs.
- [1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
